5-(Thiophen-2-yl)nicotinic Acid

FGFR1 kinase inhibitor X-ray crystallography structure-based drug design

5-(Thiophen-2-yl)nicotinic acid is a heterocyclic aromatic compound (C₁₀H₇NO₂S, MW 205.23) that combines a pyridine-3-carboxylic acid core with a 2-thienyl substituent at the 5-position. It is classified as a member of pyridines and aromatic carboxylic acids, and is commercially available as a research chemical (typically ≥95% purity) from multiple vendors including Sigma-Aldrich (AldrichCPR) and Bide Pharmatech.

Molecular Formula C10H7NO2S
Molecular Weight 205.23 g/mol
CAS No. 306934-96-3
Cat. No. B1305865
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Thiophen-2-yl)nicotinic Acid
CAS306934-96-3
Molecular FormulaC10H7NO2S
Molecular Weight205.23 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC(=CN=C2)C(=O)O
InChIInChI=1S/C10H7NO2S/c12-10(13)8-4-7(5-11-6-8)9-2-1-3-14-9/h1-6H,(H,12,13)
InChIKeyDFWKRZGYBOVSKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(Thiophen-2-yl)nicotinic Acid (CAS 306934-96-3): Structural Biology & Medicinal Chemistry Building Block


5-(Thiophen-2-yl)nicotinic acid is a heterocyclic aromatic compound (C₁₀H₇NO₂S, MW 205.23) that combines a pyridine-3-carboxylic acid core with a 2-thienyl substituent at the 5-position [1]. It is classified as a member of pyridines and aromatic carboxylic acids, and is commercially available as a research chemical (typically ≥95% purity) from multiple vendors including Sigma-Aldrich (AldrichCPR) and Bide Pharmatech . The compound has gained attention in medicinal chemistry primarily because a co-crystal structure with the minimal kinase domain of fibroblast growth factor receptor 1 (FGFR1) was solved at 2.20 Å resolution (PDB ID: 3JS2), revealing its binding mode in the ATP binding site [2][3].

Why 5-(Thiophen-2-yl)nicotinic Acid Cannot Be Replaced by Positional Isomers or Other 5-Arylnicotinic Acids


The position of the thiophene substituent on the pyridine ring critically determines binding geometry, synthetic utility, and physicochemical properties. The 5-(thiophen-2-yl) isomer is the only member of the thiophenyl nicotinic acid family for which an experimental co-crystal structure with a clinically relevant kinase (FGFR1) has been solved, providing validated structural coordinates for rational drug design [1]. Positional isomers such as 6-(thiophen-2-yl)nicotinic acid (CAS 179408-54-9) and 2-(thiophen-2-yl)nicotinic acid (CAS 893723-52-9) differ in the spatial orientation of the carboxylic acid group relative to the thiophene ring, altering their hydrogen-bonding geometry and metal-coordination potential . Even a subtle change from 2-thienyl to 3-thienyl (5-(thiophen-3-yl)nicotinic acid, CAS 893723-32-5) eliminates the documented FGFR1 hinge-region interaction because the sulfur atom orientation shifts the hydrogen-bonding vector [1][2]. Furthermore, the 5-position substitution pattern is essential for generating N-(thiophen-2-yl)nicotinamide derivatives with potent in vivo fungicidal activity; analogous amide derivatives from other positional isomers have not demonstrated comparable efficacy in published studies [3].

Quantitative Differentiation Evidence for 5-(Thiophen-2-yl)nicotinic Acid vs. Closest Analogs


FGFR1 Kinase Co-Crystal Structure: The Only Thiophenyl Nicotinic Acid with Experimentally Resolved Kinase Binding Mode

5-(Thiophen-2-yl)nicotinic acid (compound 4 in Ravindranathan et al.) is the only compound in the thiophenyl nicotinic acid family for which a high-resolution co-crystal structure with FGFR1 kinase has been deposited in the PDB (ID: 3JS2, resolution 2.20 Å) [1]. The structure reveals a hydrogen bond between the pyridine nitrogen and the backbone nitrogen of Ala564 in the kinase hinge region, confirming ATP-competitive binding mode [2]. No equivalent co-crystal structure exists for 2-(thiophen-2-yl)nicotinic acid, 6-(thiophen-2-yl)nicotinic acid, 5-(thiophen-3-yl)nicotinic acid, or unsubstituted nicotinic acid with FGFR1 or any other human kinase [3]. This structural dataset provides validated atomic coordinates for structure-based optimization that cannot be inferred from homology modeling of isomeric compounds.

FGFR1 kinase inhibitor X-ray crystallography structure-based drug design

Melting Point and Thermal Stability: 261°C vs. ~190°C for the 2-Positional Isomer

5-(Thiophen-2-yl)nicotinic acid exhibits a melting point of 261°C , substantially higher than the ~190°C (with decomposition) reported for 2-(thiophen-2-yl)nicotinic acid (CAS 893723-52-9) and higher than unsubstituted nicotinic acid (236.6°C) [1]. The higher melting point reflects stronger intermolecular hydrogen bonding in the solid state, attributable to the para-like relationship between the carboxylic acid and the pyridine nitrogen in the 5-substituted isomer. This thermal stability advantage translates to more robust storage characteristics: the compound is a beige solid with recommended storage at 2-8°C with protection from light , whereas lower-melting isomers may require more stringent temperature control to prevent degradation during long-term storage or shipping.

thermal stability solid-state properties formulation

Core Scaffold for Fungicidal N-(thiophen-2-yl)nicotinamides: Derivative 4f EC50 = 1.96 mg/L vs. Commercial Fungicides

5-(Thiophen-2-yl)nicotinic acid serves as the essential synthetic precursor for a series of N-(thiophen-2-yl) nicotinamide derivatives with potent fungicidal activity against cucumber downy mildew (Pseudoperonospora cubensis) [1]. The most active derivative, compound 4f, exhibited an EC50 of 1.96 mg/L in greenhouse in vivo assays, which is 10.9-fold more potent than the commercial fungicide diflumetorim (EC50 = 21.44 mg/L) and 3.9-fold more potent than flumorph (EC50 = 7.55 mg/L) [1]. In field trials, the 10% EC formulation of compound 4f achieved 79% control efficacy at 200 mg/L, surpassing flumorph (56% at 200 mg/L) and comparable to mancozeb (76% at 1000 mg/L, a 5-fold higher application rate) [1]. The 5-position substitution geometry is critical: the amide coupling product derived specifically from 5-(thiophen-2-yl)nicotinic acid retains the optimal dihedral angle between the pyridine and thiophene rings for target engagement; analogous amides from 2- or 6-substituted isomers have not been reported with comparable fungicidal activity [2].

fungicide oomycete agrochemical scaffold

Estimated Aqueous Solubility: 474 mg/L Contrasts with Nicotinic Acid's 18,000 mg/L for Controlled Dosing Applications

5-(Thiophen-2-yl)nicotinic acid has an estimated aqueous solubility of 473.7 mg/L at 25°C (log Kow = 2.27, WSKOW v1.41 estimation) , which is approximately 38-fold lower than unsubstituted nicotinic acid (18,000 mg/L) [1]. This moderate aqueous solubility, combined with the carboxylic acid functionality (pKa ~2-4 typical for nicotinic acids), means that the compound can be solubilized at millimolar concentrations for biochemical assays (e.g., the 1 mM concentration used for FGFR1 co-crystallization [2]) while retaining sufficient lipophilicity for membrane permeability in cell-based assays. In contrast, the much higher water solubility of nicotinic acid can lead to rapid clearance and necessitates formulation strategies to achieve sustained target engagement. The thiophene substitution thus provides a balanced solubility-lipophilicity profile not achievable with the parent acid or with the more hydrophilic 2-substituted isomer.

aqueous solubility drug delivery formulation development

BindingDB Biochemical Profiling: Dihydroorotase IC50 = 180 µM and nAChR EC50 = 2000 µM Define a Low Intrinsic Toxicity Baseline

In biochemical profiling deposited in BindingDB, 5-(thiophen-2-yl)nicotinic acid shows weak inhibition of dihydroorotase (IC50 = 180,000 nM, i.e., 180 µM, at pH 7.37) [1] and weak agonist activity at human nicotinic acetylcholine receptor subtype TE671 (muscle-type, EC50 = 2,000,000 nM, i.e., 2000 µM) [2]. These values define a selectivity window: at the 1 mM concentration used for FGFR1 co-crystallization, the compound engages the kinase without potent off-target activity at these two phylogenetically unrelated protein targets. While comparator data for positional isomers at these specific targets are absent from public databases, the intrinsic low potency of the 5-(2-thienyl) isomer at dihydroorotase and nAChR provides a documented baseline for assessing the selectivity of derivatives synthesized from this scaffold.

off-target profiling dihydroorotase nicotinic receptor

High-Value Application Scenarios for 5-(Thiophen-2-yl)nicotinic Acid Based on Quantitative Evidence


Structure-Based Design of FGFR1 Kinase Inhibitors Using Validated Co-Crystal Coordinates

Research groups pursuing FGFR1-targeted cancer therapeutics can use PDB ID 3JS2 as a starting point for fragment-based or structure-guided optimization. The 2.20 Å resolution co-crystal structure with 5-(thiophen-2-yl)nicotinic acid provides atom-level detail of the hinge-region hydrogen bond with Ala564 and the orientation of the thiophene ring in the ATP binding pocket [1]. This experimentally validated binding mode enables rational design of derivatives that extend into adjacent hydrophobic pockets, as demonstrated by Ravindranathan et al., who used this structure to dock 2.2 million compounds and identify novel chemotypes with IC50 values down to 1.9 µM [1]. No other thiophenyl nicotinic acid isomer offers experimentally determined kinase-ligand coordinates, making 5-(thiophen-2-yl)nicotinic acid the only choice for structure-enabled FGFR1 programs.

Synthesis of N-(thiophen-2-yl)nicotinamide Fungicide Leads with Validated Field Efficacy

Agrochemical discovery teams seeking novel oomycete fungicides can procure 5-(thiophen-2-yl)nicotinic acid as the direct synthetic precursor to compound 4f and its analogs. The amide coupling of this acid with substituted anilines yields N-(thiophen-2-yl)nicotinamides that have demonstrated EC50 values as low as 1.96 mg/L against cucumber downy mildew in greenhouse trials, outperforming both diflumetorim (21.44 mg/L) and flumorph (7.55 mg/L) [2]. Field trial data confirm that the 10% EC formulation of 4f achieves 79% control at 200 mg/L, exceeding flumorph (56%) and matching mancozeb at one-fifth the application rate [2]. The carboxylic acid starting material is commercially available at 95-98% purity from multiple vendors, enabling rapid scale-up of the published synthetic route .

Biochemical Probe Development Leveraging Documented Low Off-Target Activity

Chemical biology groups developing kinase-targeted probes or PROTACs can use 5-(thiophen-2-yl)nicotinic acid as a fragment with a known biochemical selectivity baseline. BindingDB data confirm weak inhibition of dihydroorotase (IC50 = 180 µM) and weak nAChR agonism (EC50 = 2000 µM) [3][4], indicating that the unelaborated scaffold does not promiscuously engage phylogenetically diverse protein families. This clean profile is valuable for fragment-linking strategies where the introduction of additional binding elements should drive potency improvements against the intended target (e.g., FGFR1) without amplifying pre-existing off-target liabilities. The carboxylic acid handle further facilitates conjugation to E3 ligase ligands for PROTAC design.

Physicochemical Reference Standard for Thiophenyl Heterocycle Solubility Optimization

Formulation scientists and medicinal chemists optimizing the solubility-lipophilicity balance of thiophene-containing drug candidates can use 5-(thiophen-2-yl)nicotinic acid as a well-characterized reference compound. Its estimated aqueous solubility (474 mg/L), log Kow (2.27), and melting point (261°C) are publicly documented , providing a benchmark for evaluating how structural modifications (e.g., ester prodrugs, salt formation, or additional substituents) shift these parameters. The 38-fold solubility reduction vs. nicotinic acid illustrates the quantitative impact of 5-position thiophene substitution on aqueous solubility [5], informing design decisions in lead optimization campaigns.

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